molecular formula C10H19Cl2N3O2S B3023335 N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride CAS No. 1203184-98-8

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride

Cat. No.: B3023335
CAS No.: 1203184-98-8
M. Wt: 316.2
InChI Key: CZLHGOVLRYVQEX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride is a synthetic organic compound characterized by a sulfonamide backbone substituted with a pyridinylmethylamine group and two methyl groups. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical research. Its molecular structure combines a sulfonamide moiety (known for enzyme inhibition properties) with a pyridine ring (a common pharmacophore in medicinal chemistry).

Properties

IUPAC Name

N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.2ClH/c1-13(2)16(14,15)8-7-11-9-10-5-3-4-6-12-10;;/h3-6,11H,7-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHGOVLRYVQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNCC1=CC=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine-2-ylmethylamine and N,N-dimethylethanesulfonamide.

    Reaction: The pyridine-2-ylmethylamine is reacted with N,N-dimethylethanesulfonamide in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology: In biological research, this compound is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents targeting specific diseases.

Industry: In industrial applications, this compound is used in the development of catalysts and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally or functionally related dihydrochloride salts and sulfonamide derivatives. Key differences arise in substituent groups, solubility, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications/Notes Availability Status
N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride C₁₁H₁₉Cl₂N₃O₂S Pyridinylmethyl, sulfonamide, dimethyl Research use (discontinued) Discontinued
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride C₁₀H₁₆N₂·2HCl Tetramethyl phenylenediamine Redox indicator (e.g., Wurster’s reagent) Available
2-(N,N-Diethylamino)ethyl chloride hydrochloride C₆H₁₅Cl₂N Diethylaminoethyl, chloride Intermediate in organic synthesis Available
Dimetindene N-Oxide Dihydrochloride C₂₀H₂₄Cl₂N₂O Indenyl, dimethylaminoethyl, N-oxide Antihistamine research Available

Key Differences and Research Findings

Structural Features: The target compound’s pyridinylmethyl-sulfonamide core distinguishes it from phenylenediamine derivatives (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride), which lack sulfonamide groups and are primarily redox-active .

Solubility and Stability: The dihydrochloride salt form of the target compound improves water solubility compared to non-ionic analogs, but its discontinued status (as per ) suggests challenges in stability or commercial viability. In contrast, N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride remains widely available due to its role in electrochemical assays .

Biological Activity: Sulfonamide derivatives like the target compound are often explored for carbonic anhydrase inhibition or antimicrobial activity. Dimetindene N-Oxide Dihydrochloride (), a structurally distinct dihydrochloride salt, is used as an antihistamine, highlighting how substituent groups (e.g., indenyl vs. pyridinyl) dictate therapeutic applications .

Biological Activity

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of histamine receptors. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H16Cl2N2O2S
  • Molecular Weight : 303.24 g/mol

This sulfonamide derivative exhibits a pyridine moiety, which is essential for its interaction with biological targets.

This compound primarily functions as a selective antagonist for the histamine H4 receptor. This receptor plays a crucial role in modulating immune responses and inflammation. By inhibiting this receptor, the compound may exert anti-inflammatory effects, making it a candidate for treating various allergic and inflammatory conditions.

Biological Activity Overview

The biological activities of this compound include:

  • Histamine H4 Receptor Inhibition : The compound has been shown to effectively block the H4 receptor, which is implicated in conditions such as asthma, allergies, and autoimmune diseases .
  • Anti-inflammatory Effects : Studies indicate that this compound can reduce the release of pro-inflammatory cytokines in immune cells, suggesting potential use in managing inflammatory diseases .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Histamine H4 Receptor InhibitionSelectively inhibits H4 receptor activity
Anti-inflammatory EffectsReduces pro-inflammatory cytokine release
Potential Therapeutic UsesAllergic diseases, asthma, autoimmune disorders

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Histamine Receptor Studies : A study demonstrated that compounds similar to this compound effectively inhibited histamine-induced responses in human mast cells. This inhibition was linked to decreased calcium mobilization and reduced cytokine production .
  • Inflammation Models : In preclinical models of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory cell infiltration compared to control groups. These findings support its potential application in treating inflammatory diseases .
  • Pharmacokinetic Analysis : Research has also focused on the pharmacokinetics of this compound, revealing favorable absorption and distribution characteristics that enhance its therapeutic potential .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Pair this with electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula. For structural confirmation, employ ¹H/¹³C NMR spectroscopy in deuterated solvents (e.g., DMSO-d₆), focusing on characteristic peaks such as the pyridine ring protons (δ 8.2–8.6 ppm) and sulfonamide protons (δ 2.8–3.2 ppm). Differential scanning calorimetry (DSC) can verify the dihydrochloride salt form by identifying dehydration/melting events .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A two-step synthesis is typical:

Amination : React 2-(pyridin-2-ylmethyl)amine with N,N-dimethylethanesulfonamide in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under inert conditions.

Salt Formation : Treat the freebase with HCl in anhydrous ethanol to precipitate the dihydrochloride salt. Optimize stoichiometry (e.g., 2:1 HCl:base ratio) to avoid over-acidification, which may generate impurities like N-oxide derivatives .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the compound’s structure using SHELX programs?

  • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., poor R-factors or twinning) require iterative refinement in SHELXL . Use the TWIN and BASF commands to model twinning, and apply restraints for bond lengths/angles in disordered regions (e.g., flexible sulfonamide groups). Cross-validate against the Cambridge Structural Database (CSD) to compare bond geometry with similar sulfonamide-pyridine systems. For ambiguous electron density, employ SHELXE to test alternative phasing models .

Q. What strategies mitigate the formation of N-oxide impurities during synthesis?

  • Methodological Answer : N-Oxide formation (common in pyridine derivatives) can be minimized by:

  • Conducting reactions under strict anaerobic conditions (argon/nitrogen atmosphere).
  • Using reducing agents like NaBH₄ during workup to reduce nascent N-oxides.
  • Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization to detect early-stage oxidation. Purify intermediates via flash chromatography (silica gel, 5% MeOH/DCM) before salt formation .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Methodological Answer : Solubilize the compound using co-solvents (e.g., ≤5% DMSO) or surfactants (e.g., Tween-80). For pH-dependent studies, prepare stock solutions in 10 mM HCl (pH ~2) and dilute into phosphate-buffered saline (PBS). Characterize solubility limits via dynamic light scattering (DLS) to detect aggregation. If precipitation persists, synthesize a pro-drug (e.g., ester derivative) or employ cyclodextrin-based encapsulation .

Data Analysis and Optimization

Q. How should researchers reconcile conflicting NMR and mass spectrometry data?

  • Methodological Answer : Contradictions may arise from residual solvents (e.g., EtOAc in NMR) or adducts in MS (e.g., Na⁺/K⁺). For NMR, re-purify the compound via recrystallization (ethanol/water) and acquire spectra at higher field strength (≥500 MHz). For MS, use a desalting column or ion-pairing reagents (e.g., ammonium formate) to suppress adducts. Cross-reference with high-resolution MS (HRMS) to confirm exact mass (±5 ppm) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s minimized 3D structure (optimized with Gaussian09 at the B3LYP/6-31G* level). Validate binding poses with molecular dynamics (MD) simulations (GROMACS) over 100 ns. Compare results with analogous sulfonamide inhibitors in the Protein Data Bank (PDB). Adjust protonation states (e.g., pyridine nitrogen at physiological pH) using tools like PROPKA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride
Reactant of Route 2
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N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride

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